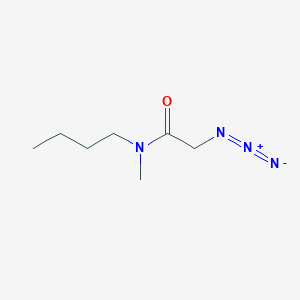

2-azido-N-butyl-N-methylacetamide

Overview

Description

2-Azido-N-butyl-N-methylacetamide is a chemical compound with the molecular formula C3H6N4O . It is a compound that has been used in various scientific research and studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-azido-N-butyl-N-methylacetamide include a molecular formula of C3H6N4O, an average mass of 114.106 Da, and a monoisotopic mass of 114.054161 Da . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is -0.93, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both -0.27 . Its polar surface area is 41 Å .Scientific Research Applications

Chemical Reactivity and Synthetic Applications

Studies have shown that azides, including structures similar to 2-azido-N-butyl-N-methylacetamide, play a significant role in chemical synthesis, especially in the formation of 1,2,3-triazoles via the [1,3]-dipolar cycloaddition reaction. This reaction, catalyzed by copper(I), allows for the synthesis of peptidotriazoles on solid phases, demonstrating the utility of azides in synthesizing peptide-based compounds and providing a pathway for the creation of diverse chemical structures (Tornøe, Christensen, & Meldal, 2002). Additionally, azides are used in the synthesis of (hetero)aryl azido compounds under thermal and ultrasonic irradiation, showcasing their versatility in different reaction conditions (Ranjbar-Karimi & Azizi, 2017).

Structural Studies

The molecular structure of related compounds, such as N-methylacetamide, has been studied using techniques like gas electron diffraction. These studies provide insight into the bond distances and angles within the amide functional group, contributing to a deeper understanding of the structural aspects of N-substituted amides (Kitano, Fukuyama, & Kuchitsu, 1973). Such structural analyses are crucial for designing new molecules with desired physical and chemical properties.

Kinetics and Mechanism Studies

Research on N-substituted amides, including those similar to 2-azido-N-butyl-N-methylacetamide, has explored their hydrolysis kinetics and mechanisms, especially in high-temperature water. The study of N-methylacetamide (NMA) as a model compound reveals that the hydrolysis reaction is reversible and dependent on various factors, including pH and the size of the substituent on the carbonyl carbon atom. These findings have implications for understanding the stability and reactivity of amides in different environmental conditions (Duan, Dai, & Savage, 2010).

Advanced Material Synthesis

Azide-functionalized compounds are also explored for their potential in creating advanced materials. For example, azide groups in polymers can be utilized in click chemistry reactions to generate novel polymeric structures with specific functionalities. This approach has been demonstrated in the synthesis of graft copolymers by combining atom transfer radical polymerization (ATRP) with click reactions, indicating the potential of azido-functionalized compounds in materials science and engineering (Tsarevsky, Bencherif, & Matyjaszewski, 2007).

properties

IUPAC Name |

2-azido-N-butyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-3-4-5-11(2)7(12)6-9-10-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPRFVHZZUUFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-butyl-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)